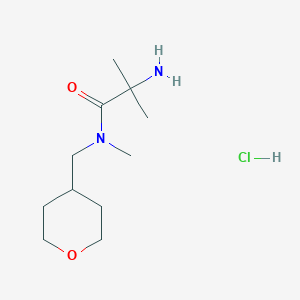
2-Amino-N,2-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
説明
2-Amino-N,2-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-N,2-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride (CAS Number: 1220031-52-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.
- Molecular Formula : C₁₁H₂₃ClN₂O₂
- Molecular Weight : 236.77 g/mol
- Structural Representation : The compound features a tetrahydropyran moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains and fungi, revealing the following:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 64 µg/mL | 14 |
| Bacillus subtilis | 32 µg/mL | 16 |
| Escherichia coli | 1024 µg/mL | 8 |
| Pseudomonas aeruginosa | 1024 µg/mL | 8 |
| Candida albicans | 64 µg/mL | 15 |
These results suggest that the compound has stronger activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi .
Cytotoxic Activity
The cytotoxic potential of the compound was evaluated using various cancer cell lines. The findings revealed significant activity against several tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | <10 |
| HT29 (colon carcinoma) | <20 |
| MCF7 (breast carcinoma) | <15 |
The structure-activity relationship (SAR) analysis suggests that modifications to the tetrahydropyran ring can enhance cytotoxicity, indicating that the stereochemistry and substituents play crucial roles in biological interactions .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Anticonvulsant Activity : Analogous compounds have shown promise in treating epilepsy by modulating neurotransmitter systems. The SAR studies indicated that specific substitutions can enhance anticonvulsant efficacy .
- Antitumor Activity : In vitro studies demonstrated that related compounds exhibit potent antitumor effects by inducing apoptosis in cancer cells through mitochondrial pathways. The presence of a dimethylamino group was critical for enhancing the cytotoxic profile .
- Antibacterial Applications : Compounds with similar structures have been explored as potential antibiotic agents, particularly against resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
特性
IUPAC Name |
2-amino-N,2-dimethyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,12)10(14)13(3)8-9-4-6-15-7-5-9;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPKOQGGLNLNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-52-6 | |
| Record name | Propanamide, 2-amino-N,2-dimethyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















